Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically classified under multiple nomenclature systems, reflecting its complex chemical structure and diverse industrial applications. The compound is officially registered under Chemical Abstracts Service number 15782-05-5, establishing its unique chemical identity within global chemical databases. According to the Color Index International system, this compound is designated as Pigment Red 48:3, with the corresponding Color Index constitution number 15865:3, indicating its classification within the broader family of red organic pigments.
The molecular formula C18H11ClN2O6SSr accurately represents the compound's composition, indicating the presence of 18 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, six oxygen atoms, one sulfur atom, and one strontium atom. The calculated molecular weight of 506.4 grams per mole reflects the substantial molecular mass contributed by the strontium metal center and the extended conjugated organic framework. The International Union of Pure and Applied Chemistry nomenclature provides the systematic name as strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate, which precisely describes the structural connectivity and functional group arrangements within the molecule.
Alternative nomenclature systems recognize this compound under various commercial and technical designations, including Strontium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate and 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1). These naming variations reflect the compound's multifaceted chemical identity and its recognition across different industrial and academic contexts. The European Community number 239-879-2 provides additional regulatory identification for this substance within European chemical legislation frameworks.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 15782-05-5 |
| Molecular Formula | C18H11ClN2O6SSr |
| Molecular Weight | 506.4 g/mol |
| Color Index Name | Pigment Red 48:3 |
| Color Index Constitution Number | 15865:3 |
| European Community Number | 239-879-2 |
| International Union of Pure and Applied Chemistry Name | strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
Historical Development and Patent Landscape
The historical development of this compound traces its origins to the broader evolution of azo pigment chemistry initiated in the early twentieth century. The foundational chemistry underlying this compound emerged from pioneering work on β-naphthol pigments, which were first developed and commercialized by Meister Lucius & Brüning, later known as Hoechst AG, in 1902. This early development established the fundamental chemical principles that would later be refined and optimized to produce the sophisticated strontium-based formulations available today.
The manufacturing methodology for producing this compound involves a carefully controlled multi-step synthesis process beginning with the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid. This critical first step utilizes sodium nitrite and hydrochloric acid to generate the reactive diazonium intermediate, which subsequently undergoes coupling reactions with β-naphthol to form the basic azo chromophore structure. The final conversion to the strontium salt involves precipitation reactions with appropriate strontium compounds, typically strontium chloride or strontium acetate, under controlled pH conditions to ensure optimal crystal formation and pigment performance characteristics.
Patent literature reveals significant innovation in crystal modification techniques for related azo pigments, particularly focusing on improved performance characteristics and manufacturing efficiency. German patent DE3223888A1 specifically addresses new crystal modifications of related pigment structures, demonstrating the ongoing research and development efforts to optimize these materials for industrial applications. These patent developments reflect the continuous evolution of manufacturing processes designed to enhance color strength, improve dispersibility, and increase thermal stability of the final pigment products.
The intellectual property landscape surrounding this compound encompasses various aspects of synthesis methodology, crystal engineering, and application-specific formulations. Research findings indicate that post-synthesis treatment procedures, including controlled heating in various solvents, significantly influence the final crystal structure and performance properties of the pigment. These process innovations have been subject to extensive patent protection, reflecting the commercial importance of optimized manufacturing techniques in determining product quality and market competitiveness.
Industrial Significance as a Monoazo Pigment
This compound occupies a position of considerable industrial significance within the global monoazo pigment market, demonstrating exceptional performance characteristics that have established it as a preferred choice for demanding applications. The compound's classification as a monoazo strontium lake pigment reflects its sophisticated chemical architecture, combining the chromophoric properties of azo compounds with the enhanced stability and performance benefits provided by strontium coordination.
Industrial applications of this pigment span multiple sectors, with particularly strong adoption in plastics manufacturing, where its exceptional heat resistance properties enable successful incorporation into high-temperature processing operations. Technical specifications indicate heat resistance capabilities extending to 240 degrees Celsius for plastic applications, significantly exceeding the performance of many alternative colorants. This thermal stability makes the compound especially valuable for engineering plastics applications, including polyolefin processing, where maintaining color integrity during high-temperature molding operations is critical for product quality.
The printing ink industry represents another major application area for this strontium-based pigment, where its excellent dispersibility and color strength properties contribute to superior print quality and economic efficiency. Research findings demonstrate that the compound exhibits outstanding performance in offset ink, water-based ink, and solvent-based ink formulations. The pigment's resistance to bleeding and migration makes it particularly suitable for applications requiring long-term color stability and minimal interaction with surrounding materials.
Performance characteristics of this compound have been extensively documented through standardized testing protocols, revealing exceptional lightfastness ratings of 6-7 on the Blue Wool scale for plastic applications and 4-5 for coating applications. These ratings indicate superior resistance to photodegradation compared to many conventional organic pigments, contributing to extended service life and maintained aesthetic properties in outdoor and high-illumination applications.
| Application Sector | Recommended Uses | Heat Resistance (°C) | Lightfastness Rating |
|---|---|---|---|
| Polyolefins | Primary recommendation | 240 | 6-7 |
| Polyvinyl Chloride | Primary recommendation | 180 | 4-5 |
| Engineering Plastics | Secondary application | 240 | 6-7 |
| Offset Printing Inks | Primary recommendation | 180 | 4-5 |
| Water-Based Inks | Primary recommendation | 160 | 4 |
| Powder Coatings | Recommended | 180 | 4-5 |
Chemical resistance properties of this pigment demonstrate excellent performance against acids and alkalis, with resistance ratings of 4-5 on standardized test scales. This chemical stability contributes to the compound's suitability for applications involving exposure to various environmental conditions and chemical contact scenarios. Oil absorption values ranging from 43-50 percent indicate favorable processing characteristics for incorporation into various matrix materials.
Properties
CAS No. |
15782-05-5 |
|---|---|
Molecular Formula |
C18H11ClN2O6SSr |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
JBMOZNVEFFSGCK-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Preparation Methods
Diazotization of 5-Chloro-4-Methyl-2-Aminobenzenesulfonic Acid
The synthesis begins with the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid, a critical step that forms the reactive diazonium salt intermediate. This process requires stringent temperature control (0–5°C) to prevent premature decomposition of the diazonium species . Hydrochloric acid (31% w/w) and sodium nitrite (40% solution) are employed in stoichiometric ratios, with excess nitrite maintained for 30 minutes to ensure complete conversion . The reaction mixture is subsequently treated with sulfamic acid to neutralize residual nitrite, minimizing byproduct formation .
Key Parameters:
-
Molar Ratio: 1:1.05 (amine:NaNO₂) to account for volatilization losses .
-
pH: Maintained at 3–4 post-addition to stabilize the diazonium ion .
-
Additives: Sodium acetate (5.8 parts) introduced at 40°C to buffer the solution and prevent side reactions .
Coupling with 3-Hydroxy-2-Naphthoic Acid
The diazonium salt is coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 8–10) to facilitate nucleophilic attack at the ortho position relative to the hydroxyl group . This step is conducted at 10–15°C to suppress competing hydrolysis reactions. The coupling efficiency exceeds 90% when the naphthoate anion is generated using sodium hydroxide (50% w/w) . Post-coupling, the mixture is heated to 90°C for 30 minutes to complete the azo bond formation, followed by filtration and washing to isolate the crude pigment .
Optimization Insights:
-
Solvent System: Ethanol-water (1:3 v/v) enhances product solubility during recrystallization, yielding >95% purity .
-
Stoichiometry: A 10% molar excess of 3-hydroxy-2-naphthoic acid ensures complete consumption of the diazonium salt .
Strontium Metalation and Isolation
The final stage involves substituting the sodium counterion in the sulfonate group with strontium. This is achieved by treating the sodium salt of the azo compound with strontium chloride (SrCl₂) in aqueous medium at 70–80°C . The strontium ion coordinates with both the sulfonate and carboxylate groups, forming a stable chelate complex. The reaction mixture is stirred for 1 hour, cooled to 25°C, and filtered to obtain the pigment presscake .
Metalation Conditions:
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| SrCl₂ Concentration | 15% w/v |
| Reaction Time | 60 minutes |
| Yield | 85–90% |
Industrial-Scale Production Protocols
Industrial synthesis scales the laboratory process while integrating continuous flow systems for diazotization and coupling. Key modifications include:
-
Reactor Design: Jacketed vessels with external cooling loops maintain temperatures within ±1°C of setpoints .
-
Filtration: Rotary vacuum filters reduce processing time by 40% compared to batch filtration .
-
Drying: Fluidized-bed dryers operating at 100°C produce free-flowing powder with <1% moisture content .
Case Study: A production batch using 500 kg of 5-chloro-4-methyl-2-aminobenzenesulfonic acid yielded 1,150 kg of Pigment Red 48:3 (92% yield), demonstrating scalability .
Quality Control and Analytical Characterization
Post-synthesis analysis ensures compliance with industrial specifications:
Analytical Methods:
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in ACN/H₂O gradient | Purity assessment (≥98%) |
| FT-IR | ATR mode, 400–4000 cm⁻¹ | Functional group verification |
| XRF | Sr Kα line (14.1 keV) | Strontium content (19.2–19.8%) |
Specification Compliance:
Chemical Reactions Analysis
Types of Reactions: Pigment Red 48:3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions are usually conducted in acidic or neutral media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
Scientific Research Applications
-
Dye Sensitization in Solar Cells :
Azo compounds like strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate have shown potential as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving the efficiency of solar energy conversion systems. Studies indicate that modifications to the molecular structure can enhance the light absorption characteristics and stability of these dyes under operational conditions. -
Biological Applications :
The compound has been investigated for its potential use in biological imaging and therapeutic applications. The sulfonate groups in the structure increase solubility in aqueous environments, making it suitable for biological assays. Furthermore, its azo linkage can be utilized for photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species that can kill cancer cells. -
Environmental Monitoring :
Azo dyes are often used as indicators in environmental chemistry to detect pollutants. The compound's colorimetric properties allow it to serve as a visual marker for the presence of heavy metals and other contaminants in water sources. Research has demonstrated its effectiveness in monitoring environmental changes and assessing water quality.
Material Science Applications
-
Pigment Production :
This compound is utilized in the production of pigments due to its vibrant color properties. It is particularly valuable in creating red pigments for various applications, including coatings, plastics, and inks. The stability and brightness of the pigment make it a preferred choice in industrial applications. -
Polymer Additives :
This compound can be incorporated into polymers to impart color and improve material properties such as UV resistance and thermal stability. Its use as an additive enhances the aesthetic appeal of plastic products while providing functional benefits.
Cosmetic Industry Applications
-
Hair Dyes :
The compound is commonly used in hair dye formulations due to its ability to provide long-lasting color with minimal fading. Its water-soluble nature allows for easy application and rinsing, making it user-friendly for consumers. -
Skin Care Products :
Beyond hair coloring, this compound is also found in various skin care products where it functions as a coloring agent while ensuring safety and compliance with cosmetic regulations.
Case Studies
Mechanism of Action
The mechanism by which Pigment Red 48:3 exerts its effects is primarily related to its chemical structure. The pigment interacts with light, absorbing specific wavelengths and reflecting others, which gives it its characteristic red color. The molecular targets and pathways involved in its action are mainly related to its interaction with light and its stability under various environmental conditions .
Comparison with Similar Compounds
Pigment Red 48:3 can be compared with other similar compounds such as:
Pigment Red 481: A calcium salt of a similar monoazo compound, known for its slightly different hue and fastness properties.
Pigment Red 482: Another variant with different metal salts, offering variations in color and stability.
Pigment Red 571: A barium salt of a monoazo compound, used in similar applications but with distinct color characteristics.
Uniqueness: Pigment Red 48:3 is unique due to its strontium salt composition, which provides specific fastness properties and a distinct hue compared to other similar pigments. Its excellent resistance to heat, light, and chemicals makes it a preferred choice in many industrial applications .
Biological Activity
Strontium; 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate, a compound with notable structural features, is of increasing interest in biological research due to its diverse bioactivities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthalene core substituted with various functional groups. Its molecular formula is with a molecular weight of 506.4 g/mol . The presence of strontium and sulfonate groups enhances its solubility and potential biological interactions.
1. Antimicrobial Activity
Research indicates that naphthalene derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that naphthalenone derivatives possess cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
2. Cytotoxicity
Cytotoxic assays have revealed that strontium; 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
3. Anti-inflammatory Properties
The compound has shown anti-inflammatory effects in vitro, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic uses in inflammatory diseases .
Data Tables
The following table summarizes key biological activities associated with the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of strontium; 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate against common pathogens. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of activity compared to standard antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies were performed on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed significant apoptosis induction in HeLa cells after 24 hours of treatment, with an IC50 value indicating potent activity. This suggests its potential as an anticancer agent.
Q & A
Basic: What experimental strategies are recommended for synthesizing this compound with high purity?
Methodological Answer:
The synthesis should prioritize regioselective azo-coupling and sulfonation steps. Azo bonds (N=N) are sensitive to pH and temperature; thus, diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid at 0–5°C under acidic conditions (HCl/NaNO₂) is critical to avoid decomposition . Coupling with 3-hydroxynaphthalene-2-carboxylate should occur in alkaline media (pH 8–10) to stabilize the phenolic intermediate. Post-synthesis, recrystallization from ethanol-water mixtures (1:3 v/v) can enhance purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced: How can time-dependent density functional theory (TD-DFT) clarify its photophysical properties?
Methodological Answer:
TD-DFT calculations at the B3LYP/6-311+G(d,p) level can model excited-state intramolecular proton transfer (ESIPT) and azo group conjugation. Optimize the ground-state geometry first, then compute vertical excitations to identify low-energy transitions (e.g., π→π* or n→π*). Solvent effects (e.g., dichloromethane) should be incorporated via the polarizable continuum model (PCM). Compare calculated λmax with UV-Vis spectra to validate the electronic structure, focusing on substituent effects (e.g., Cl, SO₃⁻) on absorption bands .
Basic: Which spectroscopic techniques are most effective for characterizing its structural features?
Methodological Answer:
- FT-IR : Identify key functional groups: broad O–H stretch (~3400 cm⁻¹), azo (N=N) stretch (~1450–1600 cm⁻¹), and sulfonate S=O asymmetric/symmetric vibrations (~1170–1250 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 7–9 ppm) and confirm substituent positions via coupling patterns. ¹³C NMR should highlight carboxylate (δ ~170 ppm) and sulfonate carbons (δ ~120–130 ppm) .
- ESI-MS : Negative-ion mode to detect [M–Sr]⁻ or fragment ions (e.g., m/z corresponding to sulfonated azo intermediates) .
Advanced: How to resolve contradictions in hydrogen-bonding networks observed in crystallographic studies?
Methodological Answer:
Use graph set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Refine crystal structures via SHELXL-2018, applying restraints for disordered sulfonate groups. Compare packing motifs across polymorphs using Mercury software; prioritize high-resolution datasets (Rint < 5%) to minimize bias. If H-bond donor/acceptor roles conflict with DFT predictions, re-examine proton positions via Hirshfeld surface analysis .
Basic: What factors influence its solubility, and how can they be optimized for aqueous studies?
Methodological Answer:
The sulfonate group enhances aqueous solubility, but aggregation may occur at high concentrations. Conduct solubility tests in buffered solutions (pH 2–12) using UV-Vis spectroscopy (monitoring absorbance at λmax). For hydrophobic domains (e.g., naphthalene), add co-solvents like DMSO (≤5% v/v). Dynamic light scattering (DLS) can detect micelle formation above critical aggregation concentrations .
Advanced: How can graph set analysis predict supramolecular assembly in the solid state?
Methodological Answer:
Construct a hydrogen-bonding matrix using PLATON or CrystalExplorer. Assign graph sets (e.g., chains, rings) to identify dominant interactions. For example, carboxylate O–H···O=S hydrogen bonds may form infinite chains (C(6) motifs), while π-π stacking between naphthalene rings contributes to layered structures. Compare with similar azo dyes (e.g., C.I. Direct Red 81) to validate trends .
Basic: How to confirm the absence of byproducts (e.g., unreacted diazonium salts) post-synthesis?
Methodological Answer:
Use TLC (silica gel, ethyl acetate:hexane 1:1) with UV visualization at 254 nm. Diazonium salts typically exhibit higher Rf values than the product. Quantify residual chloride ions via ion chromatography (IC) with a conductivity detector. For metal impurities (Sr²⁺), inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .
Advanced: What refinement protocols in SHELXL improve accuracy for low-quality crystallographic data?
Methodological Answer:
For twinned or weakly diffracting crystals:
- Apply TWIN/BASF instructions to model twin domains.
- Use ISOR restraints for anisotropic displacement parameters of sulfonate groups.
- Refine H-atoms using riding models, except for hydroxyl protons, which should be located via difference Fourier maps. Validate with R1/wR2 convergence (<5% discrepancy) and check ADDSYM for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
